5-(((4-Chlorophenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-(((4-Chlorophenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the 4-chlorophenyl group and the oxadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-Chlorophenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzylamine with carbon disulfide and hydrazine hydrate to form the intermediate 4-chlorophenylhydrazinecarbodithioate. This intermediate is then cyclized using an oxidizing agent such as iodine or bromine to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(((4-Chlorophenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It exhibits antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the synthesis of polymers and materials with specific electronic and optical properties.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(((4-Chlorophenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
5-(4-Chlorophenyl)-1,3,4-triazole-2-thiol: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
5-(((4-Chlorophenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H8ClN3OS |
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Molecular Weight |
241.70 g/mol |
IUPAC Name |
5-[(4-chloroanilino)methyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C9H8ClN3OS/c10-6-1-3-7(4-2-6)11-5-8-12-13-9(15)14-8/h1-4,11H,5H2,(H,13,15) |
InChI Key |
ZSHJONANWCWEQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC2=NNC(=S)O2)Cl |
Origin of Product |
United States |
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